molecular formula C21H21NO2 B2503532 4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 510763-97-0

4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2503532
CAS No.: 510763-97-0
M. Wt: 319.404
InChI Key: IHEKWKZTUYZTBC-UHFFFAOYSA-N
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Description

4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound belonging to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with multiple methyl and phenyl substitutions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, it has been studied as a dual inhibitor of blood coagulation factors Xa and XIa. The compound binds to these enzymes, inhibiting their activity and thus preventing blood clot formation . The exact molecular pathways and interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual inhibitor of blood coagulation factors sets it apart from other similar compounds, making it a valuable target for therapeutic research .

Properties

IUPAC Name

5,9,11,11-tetramethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-10-11-15-17-16(13)18(23)19(24)22(17)20(2,3)12-21(15,4)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEKWKZTUYZTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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